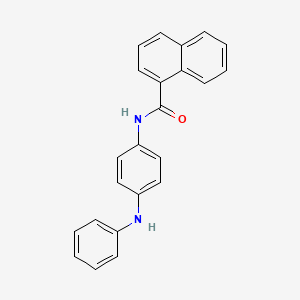
N-(4-anilinophenyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-1-naphthamide, commonly known as ANPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPA is a naphthylamide derivative that has been shown to have diverse biological activities, making it a valuable tool for investigating various physiological and biochemical processes.
作用机制
ANPA is thought to act as a competitive inhibitor of enzymes by binding to their active site. ANPA has been shown to inhibit the activity of various enzymes by blocking their ability to bind to their substrates. Furthermore, ANPA has been shown to induce conformational changes in proteins, which can lead to altered enzymatic activity.
Biochemical and Physiological Effects:
ANPA has been shown to have diverse biochemical and physiological effects, including the inhibition of proteases, kinases, and phosphatases. ANPA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, ANPA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
ANPA has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, ANPA has some limitations, including its potential toxicity and the need for careful handling due to its potential to cause skin and eye irritation.
未来方向
There are several future directions for research on ANPA, including the development of new enzyme assays and the investigation of its potential as an anti-cancer and anti-inflammatory agent. Furthermore, the development of ANPA analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents. Overall, ANPA has the potential to be a valuable tool for investigating various physiological and biochemical processes, making it an exciting area for future research.
合成方法
ANPA can be synthesized through several methods, including the reaction between 4-chloroaniline and 1-naphthoyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
ANPA has been used in various scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. ANPA has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Furthermore, ANPA has been used as a substrate for the development of enzyme assays, making it a valuable tool for drug discovery.
属性
IUPAC Name |
N-(4-anilinophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(22-12-6-8-17-7-4-5-11-21(17)22)25-20-15-13-19(14-16-20)24-18-9-2-1-3-10-18/h1-16,24H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMJSFQBYOYFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

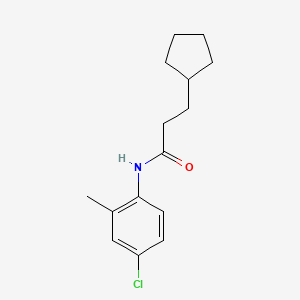
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)
![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)
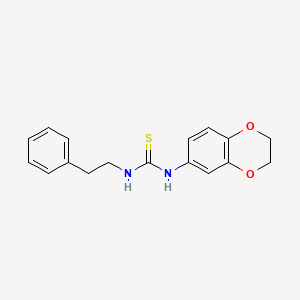
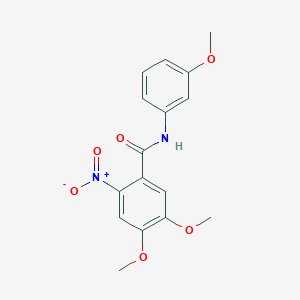
![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)
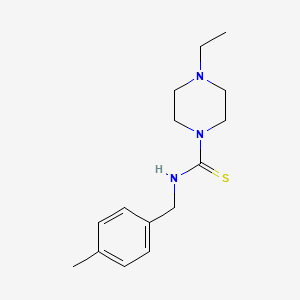
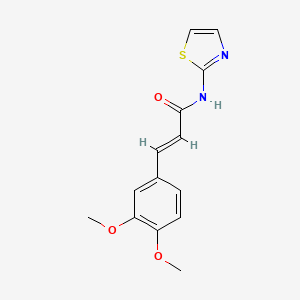
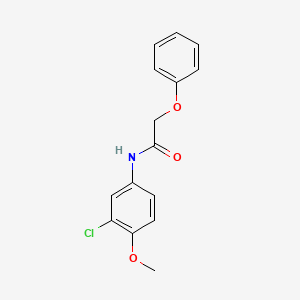
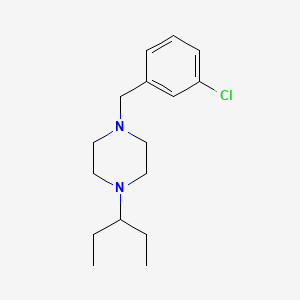
![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)
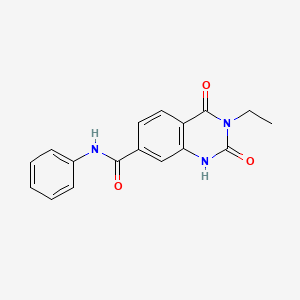
![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)